molecular formula C14H9Br3N2O B15330938 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B15330938
M. Wt: 460.95 g/mol
InChI Key: AVFWWXMGHAGRQY-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms and a methoxy group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical bromination of the imidazo[1,2-a]pyridine scaffold using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes bromination, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of multiple bromine atoms and a methoxy group, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C14H9Br3N2O

Molecular Weight

460.95 g/mol

IUPAC Name

6,8-dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9Br3N2O/c1-20-13-3-2-8(4-10(13)16)12-7-19-6-9(15)5-11(17)14(19)18-12/h2-7H,1H3

InChI Key

AVFWWXMGHAGRQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br)Br

Origin of Product

United States

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